molecular formula C4H6N2O2 B054230 1-METHOXY-1,3-DIHYDRO-IMIDAZOL-2-ONE CAS No. 116451-54-8

1-METHOXY-1,3-DIHYDRO-IMIDAZOL-2-ONE

Cat. No.: B054230
CAS No.: 116451-54-8
M. Wt: 114.1 g/mol
InChI Key: LJRSWTGNXJHZDB-UHFFFAOYSA-N
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Description

1-Methoxy-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the nitrogen atom, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-1,3-dihydro-2H-imidazol-2-one can be synthesized through various methods. One common approach involves the reaction of 1,3-dihydro-2H-imidazol-2-one with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods: In industrial settings, the production of 1-Methoxy-1,3-dihydro-2H-imidazol-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can yield imidazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Imidazole derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-1,3-dihydro-2H-imidazol-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Methoxy-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group enhances its binding affinity and selectivity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

    1,3-Dihydro-2H-imidazol-2-one: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

    1-Methyl-1,3-dihydro-2H-imidazol-2-one: Contains a methyl group instead of a methoxy group, affecting its solubility and interaction with molecular targets.

Uniqueness: 1-Methoxy-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of the methoxy group, which imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in nucleophilic substitution reactions. Its biological activity is also influenced by the methoxy group, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-methoxy-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-8-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRSWTGNXJHZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553027
Record name 1-Methoxy-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116451-54-8
Record name 1-Methoxy-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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